4-Chloro-1,3-thiazole-5-carboxylic acid
Overview
Description
4-Chloro-1,3-thiazole-5-carboxylic acid is a heterocyclic organic compound containing a thiazole ring substituted with a chlorine atom at the 4-position and a carboxylic acid group at the 5-position. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, agrochemicals, and material science.
Mechanism of Action
Target of Action
Thiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, often leading to downstream effects such as cell death .
Pharmacokinetics
Thiazole derivatives are generally known for their bioavailability .
Result of Action
Thiazole derivatives have been found to have a variety of effects, including antimicrobial, antifungal, and antiviral activities .
Action Environment
Thiazole derivatives are generally stable under a variety of conditions .
Biochemical Analysis
Biochemical Properties
4-Chloro-1,3-thiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism . This inhibition is crucial as it can lead to reduced production of uric acid, which is beneficial in conditions like gout. Additionally, this compound can interact with DNA, potentially affecting gene expression and cellular functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with topoisomerase II can lead to DNA double-strand breaks, resulting in cell cycle arrest and apoptosis . This compound also affects the synthesis of neurotransmitters, such as acetylcholine, by interacting with enzymes involved in their production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to xanthine oxidase results in mixed-type inhibition, preventing the enzyme from catalyzing its substrate . Additionally, its interaction with DNA and topoisomerase II leads to the formation of DNA double-strand breaks, which can halt cell proliferation and induce apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products can also have biological activities . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it can lead to toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, its interaction with xanthine oxidase affects the metabolism of purines, leading to altered levels of metabolites such as uric acid . Additionally, it can influence metabolic flux by modulating the activity of key enzymes in various biochemical pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloroacetyl chloride with thiourea, followed by oxidation and subsequent carboxylation. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.
Carboxylation and Decarboxylation: The carboxylic acid group can participate in carboxylation and decarboxylation reactions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Potassium carbonate, palladium on carbon
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Chloro-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of drugs with antimicrobial, antifungal, and anticancer properties.
Agrochemicals: Employed in the development of pesticides and herbicides.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,3-thiazole-5-carboxylic acid
- 4-Methyl-1,3-thiazole-5-carboxylic acid
- 4-Bromo-1,3-thiazole-5-carboxylic acid
Uniqueness
4-Chloro-1,3-thiazole-5-carboxylic acid is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
4-chloro-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO2S/c5-3-2(4(7)8)9-1-6-3/h1H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIORVFYHSPLLLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622945 | |
Record name | 4-Chloro-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444909-59-5 | |
Record name | 4-Chloro-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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